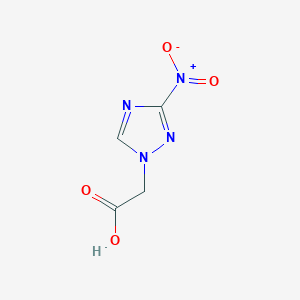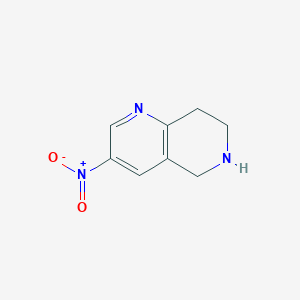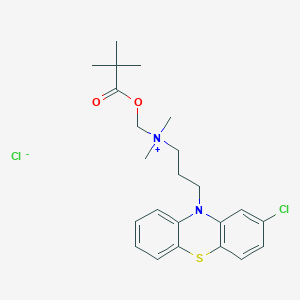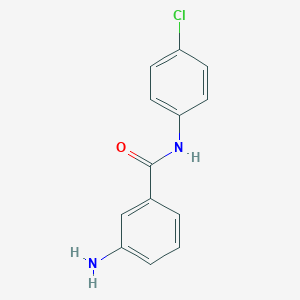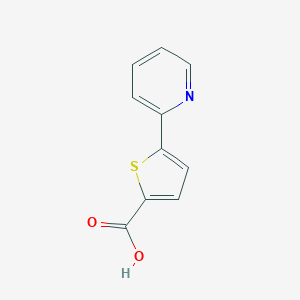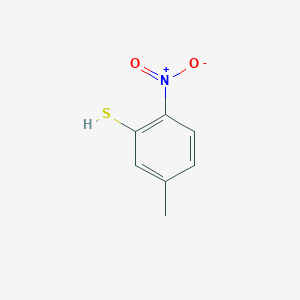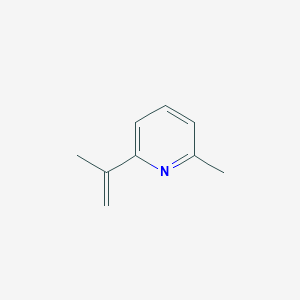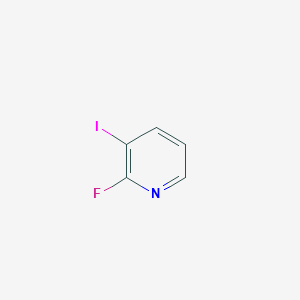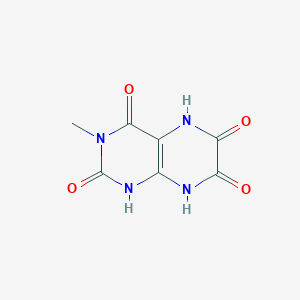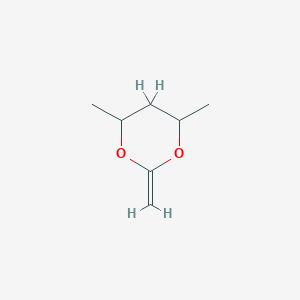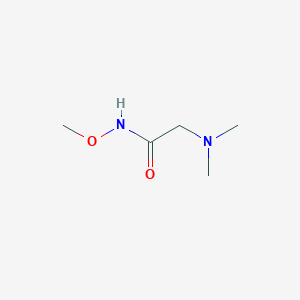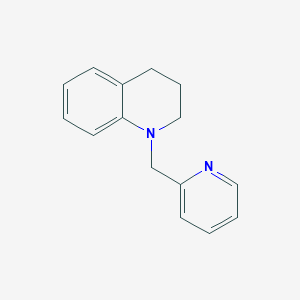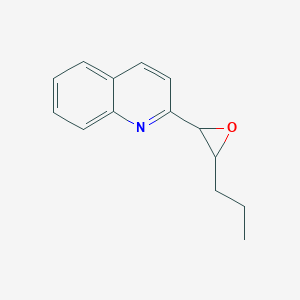
1,2-Epoxy-1-(2-quinolyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-1-(2-quinolyl)pentane, also known as EQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EQP belongs to a class of compounds known as epoxides, which are characterized by a three-membered ring containing an oxygen atom. The unique structure of EQP makes it an attractive target for researchers interested in understanding the mechanisms of action of epoxides and their effects on biological systems.
Mécanisme D'action
The mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have potential as a therapeutic agent in these areas.
Effets Biochimiques Et Physiologiques
1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1,2-Epoxy-1-(2-quinolyl)pentane can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 1,2-Epoxy-1-(2-quinolyl)pentane has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-Epoxy-1-(2-quinolyl)pentane for laboratory experiments is its relative ease of synthesis. 1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized using standard laboratory techniques, making it readily accessible to researchers. Additionally, 1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied, and its biological properties are well characterized. However, there are also some limitations to using 1,2-Epoxy-1-(2-quinolyl)pentane in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,2-Epoxy-1-(2-quinolyl)pentane. One area of interest is in the development of new therapeutic agents based on 1,2-Epoxy-1-(2-quinolyl)pentane. Researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane derivatives as anticancer and anti-inflammatory agents. Additionally, research is ongoing to better understand the mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane and its effects on biological systems. Finally, there is interest in exploring the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a tool for chemical biology, including the development of new probes and sensors for biological molecules.
Méthodes De Synthèse
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with pent-4-ene-1,2-diol in the presence of a catalyst. The resulting product is then treated with an oxidizing agent to form the final 1,2-Epoxy-1-(2-quinolyl)pentane compound. The synthesis of 1,2-Epoxy-1-(2-quinolyl)pentane is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a therapeutic agent. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it an attractive target for the development of new drugs and therapies.
Propriétés
Numéro CAS |
124779-43-7 |
|---|---|
Nom du produit |
1,2-Epoxy-1-(2-quinolyl)pentane |
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
Clé InChI |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Synonymes |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



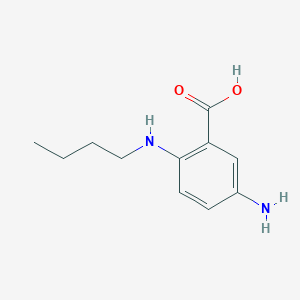
![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
